Benzenesulfonamide, 4-(2-methylpropoxy)-
Overview
Description
Benzenesulfonamide, 4-(2-methylpropoxy)- is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 4-(2-methylpropoxy)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a significant modification in pH .
Mode of Action
4-(2-methylpropoxy)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition is selective, making it a useful target for discovering novel antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the tumor cells’ metabolism, particularly the shift to anaerobic glycolysis . This shift is a response to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Result of Action
The inhibition of CA IX by 4-(2-methylpropoxy)benzenesulfonamide results in anti-proliferative activity against certain cancer cell lines . For example, it has shown significant inhibitory effects against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with high selectivity against these breast cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-(2-methylpropoxy)- typically involves the reaction of benzenesulfonyl chloride with 4-(2-methylpropoxy)aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of benzenesulfonamide, 4-(2-methylpropoxy)- may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(2-methylpropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-(2-methylpropoxy)- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the 4-(2-methylpropoxy) group.
4-Methylbenzenesulfonamide: Contains a methyl group instead of the 4-(2-methylpropoxy) group.
4-(2-Aminoethyl)benzenesulfonamide: Contains an aminoethyl group instead of the 4-(2-methylpropoxy) group.
Uniqueness
Benzenesulfonamide, 4-(2-methylpropoxy)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 4-(2-methylpropoxy) group enhances its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound for drug design and development .
Properties
IUPAC Name |
4-(2-methylpropoxy)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-14-9-3-5-10(6-4-9)15(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCHIVARCLCQFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288384 | |
Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138-55-2 | |
Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylpropoxy)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201288384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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